molecular formula C8H10F2O4 B12358414 Cyclopropanecarboxylic acid, 2-fluoro-, (1S-cis)-

Cyclopropanecarboxylic acid, 2-fluoro-, (1S-cis)-

Cat. No.: B12358414
M. Wt: 208.16 g/mol
InChI Key: NGGMZMUKLIZHFV-GKOIIHDWSA-N
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Description

cis-2-Fluoro-cyclopropanecarboxylic acid is a fluorinated cyclopropane derivative with the molecular formula C4H5FO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Fluoro-cyclopropanecarboxylic acid typically involves the stereoselective cyclopropanation of fluorinated alkenes. One efficient method reported involves the use of diazo compounds and transition metal catalysts to achieve high stereoselectivity . The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of cis-2-Fluoro-cyclopropanecarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

cis-2-Fluoro-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

cis-2-Fluoro-cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-2-Fluoro-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, the compound’s fluorine atom enhances its binding affinity to biological targets, improving the efficacy of the resulting pharmaceuticals. The cyclopropane ring provides rigidity to the molecular structure, influencing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-Fluoro-cyclopropanecarboxylic acid is unique due to its cis-configuration and the presence of a fluorine atom. These features confer distinct stereochemical and electronic properties, making it valuable in the synthesis of stereoselective pharmaceuticals and advanced materials .

Properties

Molecular Formula

C8H10F2O4

Molecular Weight

208.16 g/mol

IUPAC Name

(1S,2S)-2-fluorocyclopropane-1-carboxylic acid;(1R,2R)-2-fluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/2C4H5FO2/c2*5-3-1-2(3)4(6)7/h2*2-3H,1H2,(H,6,7)/t2*2-,3+/m10/s1

InChI Key

NGGMZMUKLIZHFV-GKOIIHDWSA-N

Isomeric SMILES

C1[C@H]([C@H]1F)C(=O)O.C1[C@@H]([C@@H]1F)C(=O)O

Canonical SMILES

C1C(C1F)C(=O)O.C1C(C1F)C(=O)O

Origin of Product

United States

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